molecular formula C23H28N4O5 B2958500 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-90-2

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2958500
CAS No.: 758700-90-2
M. Wt: 440.5
InChI Key: KZXNDVNATFVGLH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyranopyridine core with diverse substituents. Key structural features include:

  • 3,4,5-Trimethoxyphenyl group: Known for enhancing antitubulin activity by mimicking natural ligands like combretastatin .
  • Cyanogroup and amino substituents: Critical for hydrogen bonding and interactions with biological targets.

Synthetic routes often involve multicomponent reactions, such as Michael addition or heterocyclization, as seen in related compounds . The compound demonstrates antiproliferative activity, particularly against cancer cell lines, by disrupting microtubule dynamics .

Properties

IUPAC Name

2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-13-9-16-20(23(28)27(13)8-7-26(2)3)19(15(12-24)22(25)32-16)14-10-17(29-4)21(31-6)18(11-14)30-5/h9-11,19H,7-8,25H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXNDVNATFVGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of a class of pyrano-pyridine derivatives that have shown promise in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and research findings.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure, which includes multiple functional groups that may contribute to its biological activity. The presence of the dimethylamino group and the trimethoxyphenyl moiety suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Binding to various receptors can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro studies demonstrated significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 1.75 to 9.46 μM compared to the standard drug 5-Fluorouracil (IC50 = 17.02 μM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both bacterial and fungal strains.

  • Research Findings : Preliminary results indicate that it possesses moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the range of 50–100 µg/mL.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties linked to the modulation of neurotransmitter systems.

  • Mechanism : The dimethylamino group may enhance cholinergic activity, which is beneficial in conditions like Alzheimer’s disease.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
MCF-71.75 - 9.465-Fluorouracil17.02
MDA-MB-2311.75 - 9.465-Fluorouracil17.02

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus50 - 100
Escherichia coli50 - 100

Comparison with Similar Compounds

Comparison with Structural Analogs

A comparative analysis of key analogs is provided below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Activities Reference
Target Compound 3,4,5-Trimethoxyphenyl; dimethylaminoethyl C₂₇H₃₀N₄O₅ Antiproliferative, antitubulin
Compound 20 3,4-Dimethoxyphenethyl; 3,4,5-trimethoxyphenyl C₂₉H₃₁N₃O₇ Antitubulin (IC₅₀ ~0.1–1 µM)
3,4-Dichlorophenyl; phenylethyl C₂₄H₁₉Cl₂N₃O₂ Not reported
2-Fluorophenyl; dimethylaminoethyl C₂₂H₂₄FN₅O₂ Potential CNS activity
2,3-Dimethoxyphenyl; pyridinylmethyl C₂₄H₂₂N₄O₄ Unspecified bioactivity

Key Observations:

Substituent Impact: Aromatic Groups: The 3,4,5-trimethoxyphenyl group in the target compound enhances antitubulin activity compared to dichlorophenyl () or dimethoxyphenyl () analogs .

Biological Activity :

  • The target compound and its analog (Compound 20) exhibit potent antitubulin effects, critical for disrupting cancer cell division. This is absent in compounds lacking methoxy-rich substituents .
  • Fluorophenyl derivatives () may target neurological pathways due to fluorine’s electronegativity and blood-brain barrier permeability .

Synthetic Yields :

  • The target compound is synthesized in 80% yield under optimized conditions, comparable to analogs like Compound 20 (80%) and higher than dichlorophenyl derivatives (62% in ) .

Physicochemical and Spectroscopic Properties

Table 2: Physical Data Comparison

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR Features
Target Not reported ~3400 (NH), 1665 (C=O) δ 3.7 (methoxy), δ 6.5–7.4 (aromatic)
274–276 3428 (NH), 2182 (CN) δ 2.2 (CH₃), δ 7.4 (nitrophenyl)
(Compound 20) Not reported ~3400 (NH) δ 3.7 (methoxy), δ 6.9–7.4 (aromatic)
  • IR : All compounds show NH stretches (~3400 cm⁻¹) and carbonyl peaks (1665 cm⁻¹). The target’s trimethoxyphenyl group may reduce CN stretch intensity compared to nitrophenyl analogs .
  • ¹H NMR : Methoxy protons resonate at δ 3.7 ppm, while aromatic protons vary based on substitution patterns (e.g., δ 7.4 for nitrophenyl in vs. δ 6.5–7.4 for trimethoxyphenyl in the target) .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Positioning : 3,4,5-Trimethoxy substitution maximizes antitubulin activity by mimicking combretastatin’s binding to β-tubulin .
  • Side Chain Flexibility: Dimethylaminoethyl’s basicity may enhance cellular uptake compared to neutral side chains (e.g., phenethyl in ) .
  • Cyanogroup Role: The nitrile group stabilizes the pyranopyridine core and participates in hydrogen bonding with biological targets .

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